molecular formula C12H18IN3O2 B1288094 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide CAS No. 849776-51-8

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide

Cat. No. B1288094
CAS RN: 849776-51-8
M. Wt: 363.19 g/mol
InChI Key: KHYORILRUASVSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves dynamic kinetic resolution and targeted synthesis approaches. For instance, the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through dynamic kinetic resolution using CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, resulting in high enantiopurity and good yields . Another study describes the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides, which involved bromination and did not result in halocyclization . These methods could potentially be adapted for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide.

Molecular Structure Analysis

The molecular structure of compounds in the 3,4-dihydroisoquinoline family is characterized by the presence of a tetrahydroisoquinoline core, which can be modified with various functional groups to yield derivatives with different properties. The studies provided do not directly analyze the molecular structure of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide, but they do discuss the structural features of closely related compounds, such as the presence of methoxy groups and carboxylic acid derivatives .

Chemical Reactions Analysis

The chemical reactivity of 3,4-dihydroisoquinoline derivatives is highlighted in several studies. For example, 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile reacts with acyl iso(thio)cyanates to yield fused oxo- and thioxodihydropyrimidoisoquinolines . Additionally, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with various electron-deficient olefins leads to cycloadducts with high regio- and stereoselectivity . These reactions demonstrate the potential for 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives to participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroisoquinoline derivatives are influenced by their molecular structure. For instance, the hydrochlorides of certain derivatives exhibit good solubility in water, which is an important consideration for pharmacological applications . The presence of methoxy groups and other substituents can also affect properties such as melting point, solubility, and stability. While the specific properties of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide are not detailed in the provided papers, the properties of related compounds can provide a basis for predicting its behavior .

Scientific Research Applications

Antioxidant Applications

  • Ethoxyquin and Its Analogues : A study focused on the antioxidant ethoxyquin and its analogues for the protection of polyunsaturated fatty acids in fish meal. It was found that certain analogues, including hydroquin, are effective antioxidants that could compete with ethoxyquin in terms of efficacy and price. The study also highlighted the transformation of ethoxyquin into potent antioxidant oxidation products during the storage of fish meal, contributing to its strong antioxidant properties (de Koning, 2002).

Organic Optoelectronics

  • BODIPY-based Materials : Research on BODIPY-based materials has shown their potential applications in organic light-emitting diodes (OLEDs) as ‘metal-free’ infrared emitters. The structural design and synthesis of BODIPY-based organic semiconductors have been explored for their use in OLED devices, showing significant advancements in the field of organic optoelectronics (Squeo & Pasini, 2020).

Analytical Chemistry

  • Antioxidant Activity Determination : A comprehensive review of methods used in determining antioxidant activity, highlighting various chemical and electrochemical assays. This research is vital for assessing the antioxidant capacity of complex samples in fields ranging from food engineering to medicine (Munteanu & Apetrei, 2021).

Medicinal Chemistry

  • 8-Hydroxyquinoline Derivatives : A review on 8-hydroxyquinoline and its derivatives showcased their significant biological activities and potential as drug molecules for treating various life-threatening diseases. The metal chelation properties of these compounds are particularly highlighted for their therapeutic potential (Gupta, Luxami, & Paul, 2021).

Environmental Science

  • Treatment of Organic Pollutants : A review on the use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants in wastewater. This enzymatic approach has shown promise in improving the efficiency of degradation for various recalcitrant compounds (Husain & Husain, 2007).

Safety and Hazards

The compound is classified as an irritant . The safety information suggests that it may be harmful if swallowed .

properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.HI/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;/h5-6H,3-4,7H2,1-2H3,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYORILRUASVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594679
Record name 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide

CAS RN

849776-51-8
Record name 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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